7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is a heterocyclic compound with a unique structure that includes a chloro-substituted pyrroloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including chlorination, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the chloro group or modifications to the core structure.
Scientific Research Applications
7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydropyrrolo[2,1-b]quinazoline-3,9-dione
- 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Uniqueness
7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Properties
CAS No. |
918815-61-9 |
---|---|
Molecular Formula |
C11H7ClN2O2 |
Molecular Weight |
234.64 g/mol |
IUPAC Name |
7-chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione |
InChI |
InChI=1S/C11H7ClN2O2/c12-6-1-2-8-7(5-6)11(16)14-4-3-9(15)10(14)13-8/h1-2,5H,3-4H2 |
InChI Key |
JXPDHDAIQARWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)Cl)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.